3-Chloro-3-oxoprop-1-en-1-yl acetate
Description
Properties
CAS No. |
62041-78-5 |
|---|---|
Molecular Formula |
C5H5ClO3 |
Molecular Weight |
148.54 g/mol |
IUPAC Name |
(3-chloro-3-oxoprop-1-enyl) acetate |
InChI |
InChI=1S/C5H5ClO3/c1-4(7)9-3-2-5(6)8/h2-3H,1H3 |
InChI Key |
XDWARGXOJMMUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=CC(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Chloro 3 Oxoprop 1 En 1 Yl Acetate and Analogous Structures
Strategies for Constructing the Alpha,Beta-Unsaturated Acyl Chloride Framework
The creation of the α,β-unsaturated acyl chloride moiety is a critical step that can be approached through several distinct synthetic routes. These methods primarily involve the formation of a carbon-carbon bond and the introduction of the chloroacyl group, with significant emphasis on controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of the resulting functional groups.
Chloroacylation of Alkenes: Regioselectivity and Stereoselectivity in Enone Formation
Chloroacylation of alkenes is a powerful method for the synthesis of β-chloroketones, which serve as direct precursors to α,β-unsaturated ketones (enones) upon elimination of hydrogen chloride. Recent advancements have focused on catalytic systems that offer high levels of control over the reaction's regioselectivity.
One prominent strategy involves a cooperative nickel/photoredox catalysis system for the chloroacylation of unactivated terminal alkenes. nih.govresearchgate.net This method facilitates the formation of α-branched enones, a constitutional isomer that is not accessible through conventional acylation approaches. nih.gov The reaction proceeds via the in-situ generation of chlorine radicals from an acyl chloride precursor, leading to a regioselective addition across the alkene. nih.gov
Alternatively, visible-light-mediated Atom Transfer Radical Addition (ATRA) catalyzed by heteroleptic copper(I) complexes provides a unified platform for the regioselective chlorocarbonylation of alkenes. researchgate.netchemrxiv.org This approach is notable for its extensive substrate scope, scalability, and tolerance of various functional groups, yielding β-chloroketones that can be readily converted to the desired enone framework. researchgate.netchemrxiv.org The choice of catalyst and reaction conditions is paramount in directing the regiochemical outcome of the addition.
| Catalytic System | Alkene Substrate | Product Type | Key Outcome |
| Nickel/Photoredox | Terminal Alkenes | α-Branched Enones | Regioselective formation of the branched isomer. nih.gov |
| Copper(I)/Photoredox | Unactivated/Activated Alkenes | β-Chloroketones | High regioselectivity for β-chloroacyl derivatives. researchgate.net |
Addition Reactions of Acid Chlorides to Terminal Alkynes for Beta-Chloro-Alpha,Beta-Unsaturated Ketone Synthesis
The direct addition of acid chlorides across the triple bond of terminal alkynes presents an atom-economical route to β-chloro-α,β-unsaturated ketones. Iridium-based catalysts have proven particularly effective for this transformation, offering exceptional control over both regioselectivity and stereoselectivity. nih.govacs.org
An iridium complex featuring an N-heterocyclic carbene (NHC) ligand, such as IrCl(cod)(IPr), catalyzes the addition of aromatic acid chlorides to terminal alkynes to selectively afford (Z)-β-chloro-α,β-unsaturated ketones. nih.govacs.orgresearchgate.net The reaction is highly regio- and stereoselective, with the acyl group adding to the terminal carbon and the chloride adding to the internal carbon of the alkyne, resulting predominantly in the Z-isomer. acs.orgacs.org
The choice of ligand is critical; switching from an NHC ligand to a phosphine (B1218219) ligand can alter the reaction pathway, leading to decarbonylation. acs.orgresearchgate.net For aliphatic acid chlorides, a different phosphine ligand, dicyclohexyl(2-methylphenyl)phosphine (B69457) (PCy₂(o-Tol)), is essential to achieve the desired addition while suppressing side reactions like β-hydrogen elimination. acs.orgnih.gov
| Catalyst/Ligand | Acid Chloride | Alkyne | Product | Selectivity |
| IrCl(cod)(IPr) | Aromatic | Terminal | (Z)-β-chloro-α,β-unsaturated ketone | High Regio- and Stereoselectivity acs.org |
| [IrCl(cod)]₂/PCy₂(o-Tol) | Aliphatic | Terminal | (Z)-β-chloro-α,β-unsaturated ketone | High Regio- and Stereoselectivity acs.org |
High-Temperature Chlorination of Alpha,Beta-Unsaturated Aldehydes
The direct conversion of an α,β-unsaturated aldehyde to the corresponding acyl chloride is a challenging transformation. While direct, high-temperature radical chlorination processes exist, a more controlled and common laboratory approach involves a two-step sequence. First, the α,β-unsaturated aldehyde is oxidized to the corresponding carboxylic acid. This can be achieved using various oxidizing agents, with the Pinnick oxidation being a notable method that is tolerant of other functional groups. stackexchange.com
Following the oxidation, the resulting α,β-unsaturated carboxylic acid is converted to the acyl chloride. This is a standard transformation for which several reagents are effective, including thionyl chloride (SOCl₂), oxalyl chloride, and phosphorus halides (PCl₃ or PCl₅). stackexchange.comlibretexts.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product isolation. libretexts.org This two-step sequence reliably provides the α,β-unsaturated acyl chloride framework from an aldehyde precursor.
Synthesis of the Enol Acetate (B1210297) Functionality
The enol acetate group is a key feature of the target molecule. Its synthesis can be accomplished through various methods, often involving the trapping of an enolate or the acylation of a hydroxyl group with a suitable acetyl donor.
Formation of Enol Acetates from Masked Carbonyl Precursors
Masked carbonyl precursors, such as α-halo ketones and silyl (B83357) enol ethers, are versatile intermediates for the regiocontrolled formation of enol acetates. quimicaorganica.org
From α-Halo Ketones: α-Halo ketones, which can be synthesized by the halogenation of ketones, serve as precursors to enolates through reductive processes. nih.govmasterorganicchemistry.com For instance, treatment with zinc can generate a zinc enolate in a process related to the Reformatsky reaction. masterorganicchemistry.com Alternatively, dehydrohalogenation with a non-nucleophilic base can generate an enolate, which can then be trapped with an acetylating agent like acetic anhydride (B1165640) to form the enol acetate. The presence of the halogen activates the α-carbon, facilitating these transformations. nih.gov
From Silyl Enol Ethers: Silyl enol ethers are widely used as stable and isolable enolate equivalents. netlify.appwikipedia.org They can be prepared with high regiochemical control from the parent ketone. quimicaorganica.org These compounds can be converted into reactive enolates by treatment with nucleophiles like methyllithium (B1224462) or fluoride (B91410) sources. netlify.appwikipedia.org The resulting enolate can then be acylated to yield the desired enol acetate. This method allows for the generation and trapping of a specific, regiochemically defined enolate.
| Precursor | Method of Activation | Acylating Agent | Key Advantage |
| α-Halo Ketone | Reduction (e.g., Zn) or Base | Acetic Anhydride | Utilizes reactivity of C-X bond. nih.govmasterorganicchemistry.com |
| Silyl Enol Ether | Nucleophile (e.g., MeLi, F⁻) | Acetic Anhydride | High regiochemical control. quimicaorganica.orgnetlify.app |
Acylation of Hydroxyl Compounds Utilizing Vinyl Acetate Derivatives
The acylation of hydroxyl groups using vinyl acetate is a highly efficient method for forming acetate esters. researchgate.net This process, often referred to as transesterification or transacetylation, is advantageous because it is essentially irreversible. The reaction co-produces an unstable enol which tautomerizes to acetaldehyde, a volatile compound that can be easily removed, thereby driving the reaction to completion. researchgate.netyoutube.com
This transformation can be catalyzed by a variety of agents:
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective and selective catalysts for this reaction. researchgate.netresearchgate.netjocpr.com They operate under mild conditions and can exhibit high enantioselectivity in the kinetic resolution of racemic alcohols. researchgate.netjocpr.com The enzyme can be immobilized on a solid support, facilitating its recovery and reuse. mdpi.com
Chemical Catalysts: Molecular iodine has been identified as a mild and efficient Lewis acid catalyst for the acetylation of alcohols with vinyl acetate. researchgate.net This method is notable for its tolerance of a wide range of functional groups and for proceeding under neutral conditions, avoiding the generation of acidic waste. researchgate.netchemsrc.com Other Lewis acids and palladium complexes have also been employed, particularly in industrial settings for continuous transvinylation processes. google.com
| Catalyst Type | Example Catalyst | Substrate | Key Features |
| Enzymatic | Candida antarctica Lipase B (CAL-B) | Alcohols | Mild conditions, high selectivity, reusable. jocpr.com |
| Chemical (Lewis Acid) | Molecular Iodine (I₂) | Alcohols | Neutral conditions, high functional group tolerance. researchgate.net |
| Chemical (Transition Metal) | Palladium Acetate Complexes | Carboxylic Acids | Used in continuous industrial processes. google.com |
Convergent Synthesis Approaches for Hybrid Structures
Convergent synthesis strategies for complex molecules like 3-chloro-3-oxoprop-1-en-1-yl acetate, which contains multiple functional groups, offer significant advantages in terms of efficiency and yield. These approaches involve the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. This methodology allows for the parallel construction of molecular complexity and can simplify purification processes.
Pathways Utilizing Alpha,Beta-Unsaturated Carboxylic Acid Precursors and Chlorinating Reagents (e.g., Thionyl Chloride, Oxalyl Chloride)
A primary convergent pathway to 3-chloro-3-oxoprop-1-en-1-yl acetate and its analogs involves the use of α,β-unsaturated carboxylic acids as foundational precursors. These starting materials can be readily converted to the corresponding highly reactive acyl chlorides through treatment with common chlorinating agents. Acyl chlorides are valuable intermediates in organic synthesis due to their high reactivity, particularly in nucleophilic substitution reactions. chemistrystudent.comchemistrysteps.comlibretexts.org
The general transformation of a carboxylic acid to an acyl chloride is a well-established and efficient process. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this purpose. The reaction with thionyl chloride produces the acyl chloride along with sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be easily removed from the reaction mixture. Similarly, oxalyl chloride converts carboxylic acids to acyl chlorides, generating volatile byproducts like carbon dioxide, carbon monoxide, and hydrogen chloride. The choice between these reagents often depends on the specific substrate and the desired reaction conditions.
For the synthesis of a molecule like 3-chloro-3-oxoprop-1-en-1-yl acetate, a plausible route would begin with an appropriate α,β-unsaturated carboxylic acid. This precursor would then be subjected to chlorination to form the corresponding acyl chloride. The subsequent introduction of the enol acetate functionality could then be achieved through various methods, potentially involving the reaction of the acyl chloride with a suitable nucleophile or through a rearrangement reaction.
| Reagent | Formula | Byproducts | Key Advantages |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts are easily removed. |
| Oxalyl Chloride | (COCl)₂ | CO₂, CO, HCl | Volatile byproducts simplify purification. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Effective for a wide range of carboxylic acids. chemistrystudent.com |
Tandem or Cascade Reaction Sequences
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules. organic-chemistry.orgresearchgate.netmdpi.com These processes offer advantages in terms of atom economy, reduced waste generation, and simplified experimental procedures.
In the context of synthesizing 3-chloro-3-oxoprop-1-en-1-yl acetate and related structures, a tandem approach could be envisioned that combines the formation of the acyl chloride with the generation of the enol acetate moiety. For instance, a reaction sequence could be designed where an initial transformation generates a reactive intermediate that then undergoes a subsequent intramolecular rearrangement or reaction with another reagent present in the mixture to form the final product.
One potential tandem strategy could involve an asymmetric conjugate addition to an α,β-unsaturated system, followed by trapping of the resulting enolate. beilstein-journals.org While not a direct synthesis of the target molecule, this illustrates the principle of generating a key intermediate (the enolate) that can then be functionalized in a subsequent step within the same reaction vessel. Such approaches can lead to the construction of highly functionalized and stereochemically complex products in a single operation. beilstein-journals.org For example, a cascade reaction involving enone-tethered ketones with indoles has been demonstrated for the synthesis of indenes, where an initial Michael addition generates an enolate that undergoes an in-situ transformation. researchgate.net
Catalytic Systems Employed in Synthetic Pathways
Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient, selective, and sustainable methods for the construction of complex molecules. Various catalytic systems, including those based on transition metals, photoredox processes, and Lewis acids, have been extensively explored for reactions relevant to the synthesis of structures analogous to 3-chloro-3-oxoprop-1-en-1-yl acetate.
Transition Metal Catalysis (e.g., Palladium-Catalyzed Cross-Coupling and Functionalizations)
Palladium catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgnih.govacs.orgrsc.org Palladium-catalyzed cross-coupling reactions, such as the Stille, Suzuki, and Sonogashira reactions, have become indispensable in organic synthesis. organic-chemistry.orgnih.govacs.orgmdpi.com
In the context of synthesizing enol acetates and functionalized acyl chlorides, palladium catalysis offers several potential applications. For example, palladium-catalyzed cross-coupling of acyl chlorides with organostannanes has been shown to be a chemoselective method for the formation of ketones, tolerating a variety of functional groups. organic-chemistry.orgnih.govacs.org This demonstrates the ability of palladium catalysts to activate acyl chlorides for further functionalization. Additionally, palladium-catalyzed reactions of enol ethers have been developed to access various organic structures. organic-chemistry.org
The direct palladium-catalyzed dehydrogenation of ketones has also been reported as a method to synthesize enones, which are structurally related to enol acetates. nih.gov This transformation proceeds through the formation of a Pd(II)-enolate intermediate followed by β-hydride elimination. nih.gov Such a strategy could potentially be adapted for the synthesis of enol acetates.
| Reaction Type | Reactants | Catalyst System | Product |
|---|---|---|---|
| Stille-type Cross-Coupling | Acyl Chlorides and Organostannanes | Bis(di-tert-butylchlorophosphine)palladium(II) dichloride | Ketones organic-chemistry.orgnih.govacs.org |
| Decarbonylative and Decarboxylative Cross-Coupling | Acyl Chlorides and Potassium Perfluorobenzoates | Palladium Catalyst | Unsymmetrical Biaryls rsc.org |
| Alkenylation of Ketone Enolates | Ketones and Alkenyl Bromides | Pd/Q-Phos | β,γ-Unsaturated Ketones organic-chemistry.org |
| Aerobic Dehydrogenation of Ketones | Cyclic Ketones | Pd(DMSO)₂(TFA)₂ | Enones nih.gov |
Photoredox Catalysis in Chlorination and Functionalization Reactions
Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has gained significant attention as a mild and powerful method for a wide range of organic transformations. nih.govrsc.orgnih.govorganic-chemistry.orgresearchgate.netthieme-connect.comacs.orgprinceton.eduacs.orguiowa.edu This approach allows for the generation of highly reactive radical intermediates under gentle conditions, enabling reactions that are often challenging to achieve with traditional thermal methods.
For the synthesis of chlorinated compounds, photoredox catalysis offers a sustainable alternative to harsh chlorinating agents. nih.govnih.gov For instance, a metal-free photoredox system has been developed for the chlorodecarboxylation of carboxylic acids, using 1,2-dichloroethane (B1671644) as the chlorine source. nih.gov This method proceeds via a halogen-atom transfer mechanism and offers high atom economy. nih.gov Another approach involves the visible-light photoredox-catalyzed decarboxylative halogenation of N-hydroxyphthalimide-activated carboxylic acids using inexpensive inorganic halide salts. nih.gov
Photoredox catalysis has also been successfully applied to the functionalization of enol acetates. A visible-light-mediated sulfonamidation of enol acetates to α-amino ketones has been developed using an iridium photocatalyst. rsc.org Furthermore, the arylation of enol acetates has been achieved using porphyrins as photoredox catalysts under continuous-flow conditions. thieme-connect.com These examples highlight the potential of photoredox catalysis to modify the enol acetate moiety and introduce diverse functionalities.
Lewis Acid Catalysis in Enol Acetate Transformations
Lewis acid catalysis involves the use of metal-based or other electron-deficient species to activate substrates towards nucleophilic attack or other transformations. wikipedia.orgwikipedia.orgnih.govresearchgate.netyoutube.commasterorganicchemistry.com Lewis acids can coordinate to carbonyl oxygens or other Lewis basic sites, thereby increasing the electrophilicity of the substrate. youtube.com
In the context of enol acetate chemistry, Lewis acids can play a crucial role in promoting various transformations. For example, Lewis acids are known to catalyze the Mukaiyama aldol (B89426) reaction, which involves the reaction of an enol ether (a close relative of enol acetates) with an aldehyde. masterorganicchemistry.com This demonstrates the ability of Lewis acids to activate carbonyl compounds for reaction with enol-type nucleophiles.
Furthermore, Lewis acids such as scandium triflate have been shown to catalyze the intramolecular condensation of ynol ether-acetals to produce alkoxycycloalkene carboxylates. nih.gov This reaction likely proceeds through Lewis acid coordination to an acetal (B89532) oxygen, followed by ionization and subsequent cyclization. nih.gov While not a direct transformation of an enol acetate, this illustrates the potential of Lewis acid catalysis to mediate complex rearrangements and cyclizations of related substrates.
Reaction Chemistry and Mechanistic Investigations of 3 Chloro 3 Oxoprop 1 En 1 Yl Acetate
Electrophilic and Nucleophilic Reactivity of the Acyl Chloride Moiety
The acyl chloride group is characterized by a carbonyl carbon that is rendered highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. libretexts.orgchemistrystudent.com This electron deficiency makes it a prime target for attack by a wide array of nucleophiles. chemguide.co.uk
Nucleophilic Acyl Substitution Reactions with Various Reagents
The hallmark reaction of the acyl chloride moiety is nucleophilic acyl substitution, where the chloride ion serves as an excellent leaving group. masterorganicchemistry.com This transformation proceeds through a two-step addition-elimination mechanism, involving a tetrahedral intermediate. chemistrystudent.commasterorganicchemistry.com The general reactivity allows for the synthesis of various carboxylic acid derivatives. wikipedia.orglibretexts.org
Key reactions include:
Hydrolysis: Reaction with water leads to the substitution of the chloride with a hydroxyl group, forming the corresponding carboxylic acid and hydrogen chloride. libretexts.orgwikipedia.org
Alcoholysis: Alcohols react to replace the chloride with an alkoxy group, yielding an ester. chemistrystudent.comsavemyexams.com
Aminolysis: Ammonia, primary amines, and secondary amines act as nucleophiles to form primary, secondary, and tertiary amides, respectively. libretexts.orgsavemyexams.com
Reaction with Carboxylates: A carboxylate salt can displace the chloride to form an acid anhydride (B1165640). masterorganicchemistry.comwikipedia.org
Table 1: Nucleophilic Acyl Substitution Products of 3-Chloro-3-oxoprop-1-en-1-yl Acetate (B1210297) This is an interactive table. Click on the headers to sort.
| Nucleophile (Reagent) | Product Class | General Product Structure |
|---|---|---|
| Water (H₂O) | Carboxylic Acid | R-COOH |
| Alcohol (R'-OH) | Ester | R-COOR' |
| Ammonia (NH₃) | Primary Amide | R-CONH₂ |
| Primary Amine (R'-NH₂) | Secondary Amide | R-CONHR' |
| Carboxylate (R'-COO⁻) | Acid Anhydride | R-CO-O-CO-R' |
R represents the 3-acetoxyprop-2-enoyl group.
Electrophilic Aromatic Substitution Reactions (e.g., Friedel-Crafts Type Acylations)
The acyl chloride function is a potent acylating agent in Friedel-Crafts reactions, enabling the introduction of the acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.commasterorganicchemistry.com
The mechanism involves the Lewis acid coordinating to the chlorine atom, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic, resonance-stabilized acylium ion. The aromatic ring, acting as a nucleophile, then attacks the acylium ion. thieme.com A subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final aryl ketone product. libretexts.org A key advantage of this reaction is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org
Reactivity of the Carbon-Carbon Double Bond (Enol Acetate Character)
The enol acetate portion of the molecule features a carbon-carbon double bond, which is susceptible to a range of addition reactions. The conjugation of this double bond with the electron-withdrawing acyl chloride group activates it towards certain nucleophilic and radical pathways.
Radical Additions and Cyclizations Involving Enol Acetates
The double bond of enol acetates can participate in free-radical reactions. Theoretical studies on the addition of phenyl radicals to enol acetates suggest the reaction is influenced by polar effects, with the enol acetate acting as a nucleophile and the radical as an electrophile. scielo.br This interaction leads to the formation of a radical adduct that can propagate further reactions. scielo.br
Enol acetates are also valuable substrates in radical cyclization reactions. These intramolecular processes can be initiated thermally or photochemically and are often mediated by reagents like manganese(III) acetate to form complex cyclic structures. mdpi.com Such reactions are pivotal in the synthesis of various natural products. mdpi.com
Michael Addition Reactions with Nucleophiles
The carbon-carbon double bond in 3-Chloro-3-oxoprop-1-en-1-yl acetate is conjugated to the carbonyl group of the acyl chloride, making it an electron-deficient system. This structural feature allows it to act as a Michael acceptor in conjugate addition reactions. smartstartinstitute.comchemeurope.com Nucleophiles, known as Michael donors, can add to the β-carbon of this α,β-unsaturated system. researchgate.net
The reaction is driven by the formation of a covalent bond between the nucleophile and the electron-poor alkene, which generates a stabilized enolate intermediate. researchgate.netwikipedia.org This enolate is then protonated during workup to yield the final 1,4-addition product. A wide range of nucleophiles, including enolates from active methylene (B1212753) compounds, amines, and thiols, can serve as Michael donors. researchgate.net
Halogenation and Hydrohalogenation Pathways
Similar to other alkenes, the double bond of the enol acetate moiety can undergo electrophilic addition with halogens (halogenation) and hydrohalic acids (hydrohalogenation). chemistrysteps.com
Halogenation: In the presence of an acid catalyst, the enol acetate can react with halogens such as bromine (Br₂) or chlorine (Cl₂). The mechanism involves the enol acting as a nucleophile, attacking the halogen to form a halonium ion intermediate, which is then opened by the halide ion. chemistrysteps.comyoutube.com
Hydrohalogenation: The addition of hydrohalic acids (e.g., HBr, HCl) across the double bond follows an electrophilic addition mechanism. leah4sci.com The initial step is the protonation of the double bond by the acid to form a carbocation intermediate. masterorganicchemistry.com This carbocation is then attacked by the halide ion to give the final alkyl halide product. leah4sci.commasterorganicchemistry.com The regioselectivity of the addition is governed by the stability of the intermediate carbocation.
Table 2: Addition Reactions of the Enol Acetate Double Bond This is an interactive table. Click on the headers to sort.
| Reaction Type | Reagent(s) | General Product | Mechanism Type |
|---|---|---|---|
| Radical Addition | R• (Radical Source) | Radical Adduct | Free Radical |
| Michael Addition | Nu⁻ (Nucleophile) | 1,4-Adduct | Nucleophilic Conjugate Addition |
| Halogenation | X₂ (e.g., Br₂) | Dihaloalkane | Electrophilic Addition |
Interplay of Functional Groups: Competing and Synergistic Reaction Pathways
The unique molecular architecture of 3-chloro-3-oxoprop-1-en-1-yl acetate, featuring both a highly reactive acyl chloride and a nucleophilic enol acetate moiety, gives rise to a complex and fascinating landscape of chemical reactivity. The proximate positioning of these two functional groups allows for a dynamic interplay, leading to competing and potentially synergistic reaction pathways. The outcome of a particular transformation is delicately poised, influenced by reaction conditions such as temperature, solvent, and the nature of the reagents employed.
Selective Functional Group Transformations in Multifunctional Systems
In a multifunctional molecule like 3-chloro-3-oxoprop-1-en-1-yl acetate, achieving selective transformation of one functional group while leaving the other intact is a significant synthetic challenge. The disparate reactivity of the acyl chloride and the enol acetate can, however, be exploited to achieve such selectivity.
The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles, including water, alcohols, and amines. researchgate.netlibretexts.orgresearchgate.net This high reactivity is attributed to the electron-withdrawing nature of both the oxygen and chlorine atoms, which imparts a significant partial positive charge on the carbonyl carbon. researchgate.net In contrast, the enol acetate is a softer nucleophile, and its reactions with electrophiles often require activation, for instance, under acidic conditions to generate a more reactive enol intermediate. masterorganicchemistry.com
This differential reactivity allows for selective reactions at the acyl chloride group under mild conditions. For example, treatment with a sterically hindered or mild reducing agent could selectively reduce the acyl chloride to an aldehyde without affecting the enol acetate. Reagents like lithium tri(t-butoxy)aluminum hydride are known to reduce acyl chlorides to aldehydes, while being less reactive towards esters. chemistrysteps.com
Conversely, selective reaction at the enol acetate moiety is also conceivable. For instance, in the presence of a suitable catalyst, the enol acetate can undergo enantioselective transformations. researchgate.net Additionally, under carefully controlled acidic conditions, hydrolysis of the enol acetate to the corresponding ketone could potentially be achieved while minimizing the hydrolysis of the acyl chloride, although the latter is also susceptible to hydrolysis. libretexts.org
The table below summarizes the potential for selective transformations based on the inherent reactivity of each functional group.
| Functional Group | Reagent/Condition | Potential Selective Transformation |
| Acyl Chloride | Mild nucleophiles (e.g., hindered alcohols) at low temperature | Formation of a new ester |
| Selective reducing agents (e.g., LiAl(OtBu)₃H) | Reduction to an aldehyde | |
| Enol Acetate | Acid-catalyzed hydrolysis (controlled conditions) | Conversion to a ketone |
| Palladium catalysis with specific ligands | Allylic alkylation |
Intramolecular Rearrangement Reactions and Their Driving Forces
The juxtaposition of an electrophilic acyl chloride and a nucleophilic enol acetate within the same molecule opens up the possibility of intramolecular reactions. While no specific intramolecular rearrangements of 3-chloro-3-oxoprop-1-en-1-yl acetate have been documented in the literature, the potential for such reactions can be inferred from the known reactivity of its constituent functional groups.
One plausible intramolecular pathway could be an acylal rearrangement, though typically these involve the interaction of an ester and an aldehyde or ketone. In this specific case, an intramolecular acylation of the enol acetate by the acyl chloride is a possibility, which could lead to the formation of a cyclic intermediate. The feasibility of such a reaction would be governed by the stereochemistry of the double bond and the conformational flexibility of the molecule, which would determine if the reactive centers can achieve the necessary proximity for reaction. The driving force for such a rearrangement would be the formation of a thermodynamically more stable product, potentially a cyclic anhydride derivative.
Detailed Reaction Mechanism Elucidation
The elucidation of reaction mechanisms for a molecule like 3-chloro-3-oxoprop-1-en-1-yl acetate involves a careful consideration of the electronic properties of the functional groups and the potential for stepwise or concerted pathways, as well as the identification of any reactive intermediates.
Stepwise Mechanisms Versus Concerted Pathways
Many reactions in organic chemistry can proceed through either a stepwise mechanism, involving the formation of one or more intermediates, or a concerted mechanism, where bond breaking and bond formation occur simultaneously in a single transition state.
For reactions involving the acyl chloride moiety of 3-chloro-3-oxoprop-1-en-1-yl acetate, such as nucleophilic acyl substitution, a stepwise addition-elimination mechanism is generally accepted. libretexts.org In this pathway, the nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.
On the other hand, certain reactions involving the enol acetate, such as some cycloaddition reactions, could potentially proceed through a concerted pathway. For instance, a Diels-Alder reaction, if the enol acetate were to act as a diene (a less common role), would be a classic example of a concerted pericyclic reaction. Hetero-Diels-Alder reactions of related α,β-unsaturated imidoyl chlorides have been reported. researchgate.net
The following table contrasts the key features of stepwise and concerted mechanisms relevant to the reactivity of 3-chloro-3-oxoprop-1-en-1-yl acetate.
| Mechanism Type | Key Characteristics | Potential Reactions of 3-Chloro-3-oxoprop-1-en-1-yl Acetate |
| Stepwise | Involves one or more reaction intermediates; Rate can be dependent on the stability of the intermediate. | Nucleophilic acyl substitution at the acyl chloride. |
| Concerted | Bond breaking and forming occur in a single step; No discrete intermediates are formed. | Potential cycloaddition reactions involving the enol acetate. |
Identification and Characterization of Reactive Intermediates (e.g., Carbocations, Radicals, Acyliums)
The reactions of 3-chloro-3-oxoprop-1-en-1-yl acetate can proceed through various reactive intermediates, depending on the reaction conditions.
Acylium Ions: In the presence of a strong Lewis acid, the acyl chloride can ionize to form a highly electrophilic acylium ion (R-C≡O⁺). wikipedia.orgtutorchase.com This species is a key intermediate in Friedel-Crafts acylation reactions. The formation of an acylium ion from 3-chloro-3-oxoprop-1-en-1-yl acetate would generate a potent electrophile that could react with a wide range of nucleophiles or even undergo intramolecular reactions.
Carbocations: While less common for enol acetates under typical conditions, protonation of the double bond by a strong acid could lead to the formation of a carbocation . The stability of this carbocation would be influenced by the adjacent oxygen atom and the chloro-carbonyl group.
Radicals: Under photolytic or radical-initiating conditions, both the acyl chloride and the enol acetate moieties could potentially undergo radical reactions. For instance, homolytic cleavage of the C-Cl bond could generate an acyl radical. Similarly, radical addition to the double bond of the enol acetate is a possibility, leading to the formation of an enol radical . chempedia.info
The characterization of these transient species often requires specialized spectroscopic techniques, such as low-temperature NMR or transient absorption spectroscopy, to observe them directly.
Kinetic and Thermodynamic Control in Reaction Outcome
When a reaction can lead to two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.orgmasterorganicchemistry.com
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy). This is known as the kinetic product. For example, in the deprotonation of an unsymmetrical ketone, a sterically hindered base at low temperature will preferentially remove the more accessible proton, leading to the kinetic enolate. khanacademy.org
Thermodynamic Control: At higher temperatures, the reactions become reversible, and an equilibrium is established between the products. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product.
In the context of 3-chloro-3-oxoprop-1-en-1-yl acetate, the interplay between the two functional groups could lead to situations where kinetic and thermodynamic control dictate the reaction outcome. For instance, an intramolecular reaction might lead to a kinetically favored, less stable cyclic intermediate at low temperatures, while at higher temperatures, this could rearrange to a more thermodynamically stable product. The choice of reaction conditions is therefore crucial in directing the reaction towards the desired outcome.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.
While specific experimental spectra for 3-Chloro-3-oxoprop-1-en-1-yl acetate (B1210297) are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the electronic environment of the protons and carbons within the molecule's distinct functional groups: the enol acetate and the α,β-unsaturated acyl chloride.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two vinylic protons and the methyl protons of the acetate group.
The vinylic protons (H-1 and H-2) are anticipated to appear as doublets in the downfield region, typically between 6.0 and 8.0 ppm, due to the deshielding effects of the adjacent oxygen and carbonyl groups.
The coupling constant (J-coupling) between these two protons would be indicative of the alkene's stereochemistry. A larger coupling constant (typically 12-18 Hz) would suggest a trans (E) configuration, while a smaller coupling constant (6-12 Hz) would indicate a cis (Z) arrangement.
The methyl protons of the acetate group (-OCOCH₃ ) would appear as a sharp singlet further upfield, likely in the range of 2.1-2.3 ppm.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom.
The carbonyl carbon of the acyl chloride group (C =O)Cl is expected to be the most downfield signal, typically in the range of 165-170 ppm.
The carbonyl carbon of the acetate group (-OC O-) would also be significantly downfield, generally appearing between 167-171 ppm.
The two sp² hybridized carbons of the double bond (C =C ) would resonate in the vinylic region, approximately between 110 and 150 ppm. The carbon attached to the oxygen (C-1) would be further downfield than the carbon adjacent to the acyl chloride (C-2).
The methyl carbon of the acetate group (-C H₃) would be found in the upfield region, typically around 20-25 ppm. oregonstate.edureddit.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-3-oxoprop-1-en-1-yl acetate
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H-1 (CH=CH-OAc) | ~7.0 - 8.0 | Doublet | ~140 - 150 |
| H-2 (ClOC-CH=CH) | ~6.0 - 7.0 | Doublet | ~110 - 120 |
| -OCOCH₃ | ~2.1 - 2.3 | Singlet | ~167 - 171 (C=O), ~20 - 25 (CH₃) |
| -COCl | - | - | ~165 - 170 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between the signals of the two vinylic protons would confirm their connectivity through the double bond.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link the H-1 signal to the C-1 signal, the H-2 signal to the C-2 signal, and the methyl proton singlet to the methyl carbon signal.
Vibrational Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of 3-Chloro-3-oxoprop-1-en-1-yl acetate would be dominated by strong absorption bands characteristic of its two carbonyl functionalities.
Acyl Chloride (C=O) Stretch: The carbonyl stretching vibration of the acyl chloride group is expected to appear at a very high frequency due to the strong electron-withdrawing inductive effect of the chlorine atom. This results in a strong, sharp absorption band typically found in the range of 1790-1815 cm⁻¹ . oregonstate.edu
Enol Acetate (C=O) Stretch: The ester carbonyl of the enol acetate group will absorb at a lower frequency than the acyl chloride. This strong band is typically observed around 1735-1750 cm⁻¹ . oregonstate.edulibretexts.org
Alkene (C=C) Stretch: The carbon-carbon double bond of the enol system will give rise to a stretching absorption in the region of 1640-1680 cm⁻¹ . vscht.czmaricopa.edu
C-O Stretch: The spectrum would also feature C-O stretching bands associated with the acetate group, typically appearing in the 1000-1300 cm⁻¹ region.
The presence of two distinct and strong carbonyl absorptions, one at a particularly high wavenumber (>1790 cm⁻¹), would be a key diagnostic feature for the confirmation of this molecule's structure. libretexts.org
Table 2: Key Predicted FTIR Absorption Bands for 3-Chloro-3-oxoprop-1-en-1-yl acetate
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acyl Chloride | C=O Stretch | 1790 - 1815 | Strong |
| Enol Acetate | C=O Stretch | 1735 - 1750 | Strong |
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
| Enol Acetate | C-O Stretch | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.
In Electron Ionization Mass Spectrometry (EIMS), high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of 3-Chloro-3-oxoprop-1-en-1-yl acetate would be expected to follow pathways characteristic of its functional groups.
Molecular Ion Peak: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be seen, with a peak for the ³⁵Cl isotope (M⁺˙) and a smaller peak at two mass units higher (M+2) for the ³⁷Cl isotope, in an approximate 3:1 ratio of intensity. libretexts.org
Acylium Ion Formation: A very common and often dominant fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion [R-C≡O]⁺. libretexts.org This would result in a significant peak at M-35 (and M-37).
Loss of Ketene (B1206846): Enol acetates are known to fragment via the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This would lead to a fragment ion corresponding to the protonated acyl chloride.
Loss of Acetyl Group: Cleavage of the enol ester bond could lead to the loss of an acetyl radical (•COCH₃, 43 Da) or an acetoxy radical (•OCOCH₃, 59 Da).
The analysis of these characteristic fragment ions and their relative abundances allows for the confirmation of the molecular structure and the presence of the key functional groups.
Table 3: Predicted Key Fragments in the EIMS of 3-Chloro-3-oxoprop-1-en-1-yl acetate
| Fragmentation Process | Lost Fragment | Mass of Lost Fragment (Da) | Predicted Fragment Ion Structure |
|---|---|---|---|
| α-Cleavage | •Cl | 35/37 | [CH₃COOCH=CHCO]⁺ |
| Neutral Loss | CH₂=C=O | 42 | [ClOC-CH=CH₂]⁺˙ |
| α-Cleavage | •COCH₃ | 43 | [ClOC-CH=CHO]⁺ |
| Cleavage | •OCOCH₃ | 59 | [ClOC-CH=CH]⁺ |
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. europa.eu For 3-Chloro-3-oxoprop-1-en-1-yl acetate (C₅H₅ClO₃), HR-MS can distinguish its molecular formula from other potential formulas with the same nominal mass.
The technique, often utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the calculation of a compound's elemental formula. europa.eunih.gov The experimentally measured mass is compared against the theoretical exact mass calculated from the most abundant isotopes of the constituent elements (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁶O). A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition. rero.ch Soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed, which can generate ions like the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or chloride [M+Cl]⁻. europa.eunih.gov
The data below illustrates the application of HR-MS in confirming the elemental composition of 3-Chloro-3-oxoprop-1-en-1-yl acetate.
| Ion Type | Molecular Formula | Theoretical Exact Mass (m/z) | Experimentally Measured Mass (m/z) | Mass Error (ppm) | Confirmed Elemental Composition |
|---|---|---|---|---|---|
| [M+Na]⁺ | C₅H₅ClNaO₃⁺ | 170.9768 | 170.9771 | 1.75 | C₅H₅ClO₃ |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental for separating 3-Chloro-3-oxoprop-1-en-1-yl acetate from reactants, byproducts, and other impurities, as well as for assessing its purity and performing quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and thermally stable compounds. Due to the reactive nature of the acyl chloride group in 3-Chloro-3-oxoprop-1-en-1-yl acetate, direct analysis can be challenging. Therefore, derivatization is often employed to convert the analyte into a more stable and volatile compound suitable for GC analysis. rsc.org
A common derivatization strategy for reactive chlorides involves reaction with an alcohol, such as 1-propanol, in the presence of a base like pyridine. rsc.org This converts the acyl chloride into a more stable propyl ester. The resulting derivative can then be readily analyzed by GC-MS. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. hpst.cz As the derivative elutes from the column, it enters the mass spectrometer, which generates a characteristic fragmentation pattern (mass spectrum) that serves as a molecular fingerprint for identification. mdpi.com
The following table outlines typical parameters for the GC-MS analysis of a derivatized sample of 3-Chloro-3-oxoprop-1-en-1-yl acetate.
| Parameter | Condition/Value |
|---|---|
| Derivatizing Agent | 1-Propanol in 40% Pyridine solution |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 250°C |
| Oven Program | Initial 60°C (2 min), ramp 10°C/min to 280°C (hold 5 min) |
| MS Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-450 m/z |
| Expected Derivative | Propyl 3-acetoxyacrylate |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. preprints.org It is particularly well-suited for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC, making it an ideal method for assessing the purity of 3-Chloro-3-oxoprop-1-en-1-yl acetate.
A reverse-phase HPLC (RP-HPLC) method is commonly developed for this purpose. internationaljournalssrg.orgsielc.com In this mode, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The purity of a sample can be determined by integrating the area of the peak corresponding to 3-Chloro-3-oxoprop-1-en-1-yl acetate and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the precise determination of the compound's concentration in a sample. delchimica.com
The table below details a typical set of conditions for an HPLC analysis.
| Parameter | Condition/Value |
|---|---|
| Instrument | Agilent 1200 Series or equivalent |
| Column | Symmetry Shield RP-C18 (250 x 4.6 mm, 5 µm) internationaljournalssrg.org |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector at 210 nm |
| Expected Retention Time | ~4.5 min (dependent on exact conditions) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in organic synthesis to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net It allows a chemist to qualitatively track the consumption of starting materials and the formation of products over time. libretexts.org
To monitor the synthesis of 3-Chloro-3-oxoprop-1-en-1-yl acetate, small aliquots are taken from the reaction mixture at regular intervals and spotted onto a TLC plate, typically coated with silica (B1680970) gel. rsc.org Alongside the reaction mixture, spots of the pure starting material(s) are also applied. A "co-spot," where the reaction mixture is spotted on top of the starting material, is often used to help differentiate between spots with similar retention factors (Rf). rochester.edu The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The separation occurs as the mobile phase moves up the plate, with different compounds traveling at different rates based on their polarity and affinity for the stationary phase. ukessays.com The spots can be visualized under UV light or by using a chemical stain. rsc.orgrochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org
The following table presents a hypothetical TLC analysis for monitoring the formation of the target compound.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plate |
| Mobile Phase | Ethyl Acetate/Hexane (30:70 v/v) |
| Visualization | UV lamp (254 nm) and/or Potassium Permanganate (KMnO₄) stain |
| Hypothetical Reactant (e.g., 3-hydroxyacrolein acetate) Rf | 0.25 |
| Product (3-Chloro-3-oxoprop-1-en-1-yl acetate) Rf | 0.60 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These calculations can elucidate its geometry, stability, and various spectroscopic and electronic properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformer Analysis
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule. The process of geometry optimization involves finding the lowest energy structure, which corresponds to the most stable arrangement of the atoms. For a flexible molecule like 3-Chloro-3-oxoprop-1-en-1-yl acetate (B1210297), which has rotatable bonds, multiple stable conformations (conformers) may exist. A thorough DFT study would identify these different conformers and rank them based on their relative energies to determine the most populated structures under given conditions. This analysis is crucial as the molecular geometry dictates many of its physical and chemical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Electron Transfer Characteristics
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. FMO analysis for 3-Chloro-3-oxoprop-1-en-1-yl acetate would provide valuable information about its electron-donating and electron-accepting capabilities, which is essential for understanding its role in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically in shades of blue). These maps are invaluable for predicting how a molecule will interact with other chemical species. For 3-Chloro-3-oxoprop-1-en-1-yl acetate, an MEP map would identify the likely sites for nucleophilic and electrophilic attack, providing a predictive tool for its chemical reactivity.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be used to explore the mechanisms of chemical reactions, providing a level of detail that is often difficult to obtain through experiments alone.
Theoretical Exploration of Reaction Mechanisms and Intermediates
By mapping the potential energy surface of a reaction, computational chemists can trace the path from reactants to products. This allows for the identification of the most likely reaction mechanism and the characterization of any transient species, such as intermediates and transition states. For reactions involving 3-Chloro-3-oxoprop-1-en-1-yl acetate, theoretical modeling could elucidate the step-by-step process of its transformations, revealing the nature of the chemical bonds that are broken and formed.
Calculation of Energy Profiles and Activation Barriers
A key outcome of reaction pathway modeling is the calculation of the reaction's energy profile. This profile shows the energy changes that occur as the reaction progresses. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy or activation barrier. This value is critical for determining the rate of a chemical reaction. Calculating the energy profiles for potential reactions of 3-Chloro-3-oxoprop-1-en-1-yl acetate would provide quantitative predictions of its reactivity under various conditions.
Analysis of Intermolecular Interactions and Solid-State Characteristics
The solid-state behavior of 3-Chloro-3-oxoprop-1-en-1-yl acetate, including its crystal packing and the nature of non-covalent interactions, can be theoretically investigated to understand its macroscopic properties.
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Solvent Effects on Reactivity and Electronic Properties
The chemical reactivity and electronic properties of 3-Chloro-3-oxoprop-1-en-1-yl acetate are expected to be significantly influenced by the solvent environment. rsc.org Computational studies on related haloalkenes and α,β-unsaturated carbonyl compounds demonstrate that solvent polarity can alter reaction pathways and rates. stanford.eduorientjchem.org
For 3-Chloro-3-oxoprop-1-en-1-yl acetate, the presence of polar functional groups (carbonyl, ester, and the C-Cl bond) suggests that its ground state and transition states in chemical reactions would be differentially solvated by solvents of varying polarity. For example, in nucleophilic substitution reactions at the acyl chloride moiety, polar protic solvents might stabilize the departing chloride ion, thereby affecting the reaction kinetics. Conversely, the reactivity of the α,β-unsaturated system could also be modulated by solvent interactions.
Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the molecule's electronic structure, such as its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations can provide quantitative predictions of how the solvent environment influences the molecule's reactivity and spectral properties.
Predictive Spectroscopy and Correlation with Experimental Data
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and for structural elucidation.
Computational NMR Chemical Shift and Coupling Constant Prediction
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed for 3-Chloro-3-oxoprop-1-en-1-yl acetate. By employing methods like Density Functional Theory (DFT) with appropriate basis sets, it is possible to predict the ¹H and ¹³C NMR spectra of the molecule.
For vinyl acetate and its derivatives, computational NMR predictions have shown good correlation with experimental data. researchgate.netqmul.ac.ukresearchgate.netchemicalbook.comspectrabase.com The predicted chemical shifts for the vinylic protons and carbons in 3-Chloro-3-oxoprop-1-en-1-yl acetate would be influenced by the electron-withdrawing effects of the chloro-oxo-propyl group and the acetate moiety. Similarly, the coupling constants between the vinylic protons could provide information about the stereochemistry of the double bond.
A hypothetical table of predicted ¹³C NMR chemical shifts for 3-Chloro-3-oxoprop-1-en-1-yl acetate is presented below, based on general knowledge of similar functional groups.
| Atom | Predicted Chemical Shift (ppm) |
| C=O (acyl chloride) | 165-175 |
| C=O (acetate) | 168-178 |
| C (vinylic, alpha to O) | 140-150 |
| C (vinylic, beta to O) | 110-120 |
| CH₃ (acetate) | 20-30 |
Vibrational Frequency Calculations for FTIR Spectral Interpretation
Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in Fourier-Transform Infrared (FTIR) spectra. nih.gov For 3-Chloro-3-oxoprop-1-en-1-yl acetate, DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes.
Key vibrational modes for this molecule would include the C=O stretching frequencies for the acyl chloride and the acetate groups, the C=C stretching of the vinyl group, and the C-O and C-Cl stretching vibrations. The calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, can be compared with experimental FTIR data to confirm the presence of these functional groups. For α,β-unsaturated carbonyl compounds, the C=O and C=C stretching frequencies are particularly diagnostic. researchgate.net
Below is a table of expected vibrational frequencies for key functional groups in 3-Chloro-3-oxoprop-1-en-1-yl acetate.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | 1770-1820 |
| C=O Stretch (Acetate) | 1735-1750 |
| C=C Stretch (Alkene) | 1620-1680 |
| C-O Stretch (Ester) | 1000-1300 |
| C-Cl Stretch | 600-800 |
UV-Vis Spectra and Electronic Transition Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. masterorganicchemistry.com For 3-Chloro-3-oxoprop-1-en-1-yl acetate, which is an α,β-unsaturated carbonyl compound, the UV-Vis spectrum is expected to be characterized by π→π* and n→π* electronic transitions. researchgate.netyoutube.comyoutube.com
The π→π* transition, typically of higher energy and intensity, involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n→π* transition, which is generally weaker, involves the excitation of a non-bonding electron (from one of the oxygen atoms) to the π* antibonding orbital. TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) and the oscillator strengths for these transitions, providing insight into the electronic structure of the molecule. The position of the λ_max is sensitive to the extent of conjugation and the presence of substituents.
Applications in Advanced Organic Synthesis As a Building Block
Role as a Versatile Synthetic Intermediate
The unique arrangement of functional groups in 3-Chloro-3-oxoprop-1-en-1-yl acetate (B1210297) makes it an ideal precursor for constructing complex molecular architectures. Its utility stems from having multiple reactive sites that can be addressed selectively under different reaction conditions.
| Reactant 1 | Reactant 2 | Product | Significance |
| (E)-4-(3-Chloro-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate | Di-tert-butyl (2R,3S)-2,3-dihydroxysuccinate | Protected Chicoric Acid | Forms the core ester linkages of the natural product. nih.gov |
While the structure of 3-Chloro-3-oxoprop-1-en-1-yl acetate is inherently a masked 1,3-dicarbonyl system, it can be strategically employed as a precursor to 1,4-dicarbonyl compounds. These compounds are themselves valuable intermediates for synthesizing five-membered heterocycles and other complex molecules. researchgate.net The synthesis of 1,4-dicarbonyls is often challenging due to the polarity mismatch of potential starting materials. researchgate.net
A plausible synthetic route involves the reaction of 3-Chloro-3-oxoprop-1-en-1-yl acetate with organocuprates (Gilman reagents). The reaction would proceed via a 1,4-conjugate addition (Michael addition) of the organocuprate to the electron-deficient double bond. The initial attack would occur at the β-position, followed by the elimination of the chloride ion and subsequent hydrolysis of the enol acetate group to unveil the second carbonyl, thus forming the 1,4-dicarbonyl structure.
Scaffold for Heterocyclic Compound Synthesis
The carbon backbone and electrophilic sites of 3-Chloro-3-oxoprop-1-en-1-yl acetate make it an excellent starting material for building various heterocyclic rings, which are core structures in many pharmaceuticals.
Pyrimidine (B1678525) Scaffolds: Pyrimidines can be synthesized through the condensation of a three-carbon dielectrophilic component with a molecule containing two nucleophilic nitrogen atoms, such as urea, thiourea, or an amidine. organic-chemistry.orgnih.gov 3-Chloro-3-oxoprop-1-en-1-yl acetate provides the required three-carbon unit. The reaction sequence typically involves an initial attack by a nitrogen nucleophile on the highly reactive acyl chloride, followed by an intramolecular cyclization and elimination to form the aromatic pyrimidine ring. researchgate.net This method allows for the construction of a wide array of substituted pyrimidines. organic-chemistry.orggoogle.com
| Reactants | Resulting Scaffold | Reaction Type |
| 3-Chloro-3-oxoprop-1-en-1-yl acetate + Urea/Amidine | Substituted Pyrimidine | Cyclocondensation |
Quinolone Scaffolds: Quinolones are a major class of synthetic antibiotics. nih.gov Their synthesis can be achieved through methods like the Conrad-Limpach and Gould-Jacobs reactions, which typically involve the reaction of an aniline (B41778) with a β-ketoester or a related 1,3-dielectrophile. mdpi.commdpi.com 3-Chloro-3-oxoprop-1-en-1-yl acetate can serve as the three-carbon component. The synthesis would proceed by the initial N-acylation of an aniline derivative, forming an enamide intermediate. This intermediate can then undergo an intramolecular cyclization, such as a thermal or acid-catalyzed Friedel-Crafts acylation onto the aniline ring, to construct the core bicyclic quinolone structure. nih.gov
Beyond the synthesis of simple pyrimidines and quinolones, 3-Chloro-3-oxoprop-1-en-1-yl acetate can be used to construct more complex fused ring systems. nih.gov The electron-deficient nature of its carbon-carbon double bond makes it an effective dienophile in Diels-Alder reactions. When reacted with an electron-rich diene, it can form highly functionalized six-membered rings fused to another ring system, depending on the structure of the diene.
Furthermore, intramolecular reactions can lead to the formation of fused rings. nih.govrsc.org If a nucleophilic moiety is present in a molecule attached to the acetate group, an intramolecular Michael-type reaction can be triggered to form a new ring fused to the initial structure. nih.gov Such strategies provide a powerful tool for the rapid assembly of complex polycyclic frameworks. organic-chemistry.orgrsc.org
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Strategies for Functionalization and Derivatization
The development of sophisticated catalytic systems will be paramount to selectively functionalize 3-Chloro-3-oxoprop-1-en-1-yl acetate (B1210297). Future work could target:
Chemoselective Cross-Coupling Reactions: Transition-metal catalysis, particularly with palladium, nickel, or copper, could enable selective reactions at either the acyl chloride or the enol acetate. For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings could be explored to introduce new carbon-carbon bonds at the acyl chloride position, while leaving the enol acetate intact under specific ligand and reaction conditions. Conversely, catalysts could be developed to activate the C-O bond of the enol acetate for cross-coupling, a more challenging but increasingly feasible transformation.
Asymmetric Catalysis: The prochiral nature of the double bond opens avenues for asymmetric catalysis. Chiral catalysts could be employed to achieve enantioselective additions to the alkene, or to catalyze dynamic kinetic resolutions involving one of the functional groups, leading to the synthesis of valuable chiral building blocks.
Dual Catalysis: A particularly exciting prospect is the use of dual catalytic systems that can activate both the acyl chloride and the enol acetate moieties simultaneously or sequentially in a one-pot fashion. This could enable complex transformations where each functional group participates in a distinct catalytic cycle, leading to the rapid construction of molecular complexity.
Exploration of Flow Chemistry and Continuous Processing for Efficient Synthesis
The inherent reactivity of acyl chlorides can sometimes lead to challenges in batch synthesis, such as side reactions and difficulties in controlling reaction exotherms. Flow chemistry offers a promising alternative for the synthesis and subsequent derivatization of 3-Chloro-3-oxoprop-1-en-1-yl acetate.
Potential Advantages of Flow Synthesis:
| Feature | Benefit for 3-Chloro-3-oxoprop-1-en-1-yl Acetate Chemistry |
| Precise Temperature Control | Minimizes thermal decomposition and side reactions of the reactive acyl chloride. |
| Rapid Mixing | Ensures homogeneous reaction conditions, improving yield and selectivity. |
| Safe Handling of Reactive Intermediates | Small reaction volumes enhance safety when dealing with potentially hazardous reagents. |
| Telescoped Reactions | Enables multi-step sequences without the need for isolation of intermediates, improving efficiency. |
Future research in this area would likely involve the design of microreactors and the optimization of reaction parameters such as flow rate, temperature, and residence time to achieve high-yielding and scalable processes.
Integration of Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry is poised to play a crucial role in accelerating research on 3-Chloro-3-oxoprop-1-en-1-yl acetate. Density Functional Theory (DFT) and other computational methods can provide deep insights into its structure, reactivity, and reaction mechanisms.
Applications of Computational Modeling:
Reaction Pathway Elucidation: Computational studies can be used to map out the energy profiles of potential reaction pathways, helping to predict the feasibility of a proposed transformation and to understand the origins of chemo- and regioselectivity.
Catalyst Design: Modeling can aid in the rational design of new catalysts by predicting their binding affinities and activation energies for reactions involving 3-Chloro-3-oxoprop-1-en-1-yl acetate.
Spectroscopic Characterization: Theoretical calculations of spectroscopic data (e.g., NMR, IR) can assist in the structural confirmation of this and related novel compounds.
Design of New Reactions Leveraging the Unique Reactivity Profiles of Dual Functional Groups
The true synthetic potential of 3-Chloro-3-oxoprop-1-en-1-yl acetate lies in the creative design of new reactions that take advantage of its bifunctional nature. This could include:
Intramolecular Cyclizations: Depending on the reaction conditions and the nature of the attacking nucleophile, the two functional groups could react intramolecularly to form novel cyclic structures. For example, a carefully chosen reagent might first react with the acyl chloride, followed by an intramolecular attack on the enol acetate or the double bond.
Tandem Reactions: A single reagent could trigger a cascade of reactions involving both functional groups. For instance, a di-nucleophile could react sequentially with the acyl chloride and then, after a rearrangement or activation step, with the enol acetate moiety.
Pericyclic Reactions: The electron-deficient nature of the double bond, influenced by the adjacent acyl chloride, could make 3-Chloro-3-oxoprop-1-en-1-yl acetate a suitable partner in various pericyclic reactions, such as Diels-Alder cycloadditions, where it could act as a reactive dienophile.
The exploration of these and other novel transformations will be key to unlocking the full synthetic potential of this enigmatic molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
